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Executive Summary

Cartap hydrochloride, a synthetic insecticide derived from a natural toxin, has been a
significant tool in pest management for decades. This technical guide provides an in-depth
exploration of its discovery, tracing its origins from the marine worm Lumbrinereis heteropoda
to its development as a commercial agrochemical. The document further elucidates the primary
synthesis pathways of Cartap hydrochloride, offering detailed experimental protocols and
guantitative data to support researchers and professionals in the field. The mechanism of
action, involving the blockade of nicotinic acetylcholine receptors, is also detailed and
visualized.

Discovery and Development

The story of Cartap hydrochloride begins with the identification of a potent natural toxin,
nereistoxin, from the marine annelid Lumbrinereis heteropoda. Japanese fishermen had long
observed that insects coming into contact with these worms would become paralyzed and die.
This anecdotal evidence spurred scientific investigation, leading to the isolation of nereistoxin
in 1934. However, it was not until 1962 that its chemical structure, N,N-dimethyl-1,2-dithiolan-4-
amine, was fully elucidated.

Recognizing the insecticidal potential of nereistoxin, researchers at Takeda Chemical Industries
in Japan began to synthesize and evaluate a series of derivatives in the 1960s. The goal was
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to create a compound with high insecticidal efficacy but lower mammalian toxicity than the
natural toxin. This research led to the development of Cartap, which is subsequently converted
to its more stable and water-soluble hydrochloride salt. Cartap hydrochloride was first
introduced to the market in Japan in 1967 and has since been widely used, particularly in the
cultivation of rice and vegetables.

Mode of Action: A Neurological Blockade

Cartap hydrochloride itself is a pro-insecticide, meaning it is converted into its active form,
nereistoxin, within the insect's body. Nereistoxin is a potent antagonist of the nicotinic
acetylcholine receptor (NAChR) in the central nervous system of insects.[1][2]

Acetylcholine is a crucial neurotransmitter that binds to nAChRs, opening an ion channel and
allowing the influx of cations, which leads to the depolarization of the neuron and the
propagation of a nerve impulse. Nereistoxin, due to its structural similarity to acetylcholine, also
binds to the nAChR. However, it does not activate the receptor; instead, it blocks the ion
channel.[3] This blockade prevents acetylcholine from binding and initiating a nerve impulse,
leading to a disruption of cholinergic transmission. The ultimate result for the insect is paralysis
and death.[1]
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Figure 1: Simplified signaling pathway of Cartap hydrochloride's mode of action.

Synthesis Pathways of Cartap Hydrochloride

Several synthetic routes to Cartap hydrochloride have been developed. The following
sections detail two prominent methods, providing experimental protocols and associated
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guantitative data.

One-Pot Synthesis from 1-(N,N-dimethylamino)-2,3-
propylene dichloride

This method provides a direct and efficient route to Cartap hydrochloride from readily
available starting materials.[4]
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Figure 2: Workflow for the one-pot synthesis of Cartap hydrochloride.

e Reaction Setup: A 1000 ml four-necked flask is equipped with a mechanical stirrer, an ice-
salt ethanol bath, an exhaust gas absorption device, and a thermometer.

e Initial Reaction: 300g of a 20% sodium hydroxide aqueous solution (1.50 mol) is added to
the flask and cooled to 0°C with stirring. 50g of a 30% ammonia solution (0.88 mol) is then
added dropwise, maintaining the temperature below 15°C.

e Introduction of Carbon Oxysulfide: 50 g (0.83 mol) of carbon oxysulfide gas is slowly
introduced into the reaction mixture, ensuring the temperature does not exceed 30°C. After
the addition is complete, the ice-salt ethanol bath is removed, and the mixture is stirred at
room temperature for 30 minutes.

» Addition of Dichloride: 60 g (0.38 mol) of 1-(N,N-dimethylamino)-2,3-propylene dichloride is
added to the system. The temperature is raised to 60°C using a water bath, and the reaction
is maintained for 15 hours.
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 Acidification and Isolation: After the reaction period, the mixture is cooled using an ice-salt
ethanol bath. 3509 (3.45 mol) of concentrated hydrochloric acid (36%) is added dropwise,
keeping the temperature between 0-10°C. The mixture is then cooled further to below 0°C

and stirred for 1 hour. The resulting precipitate is collected by filtration.

Parameter

Value

Reference

Starting Materials

20% Sodium Hydroxide

300 g (1.50 mol)

30% Ammonia Solution

50 g (0.88 mol)

Carbon Oxysulfide

50 g (0.83 mol)

1-(N,N-dimethylamino)-2,3-

propylene dichloride

60 g (0.38 mol)

36% Hydrochloric Acid

350 g (3.45 mol)

Reaction Conditions

Temperature (Ammonia

<15°C

Addition)
Temperature (COS Addition) < 30°C
Temperature (Dichloride

_ 60°C
Reaction)
Reaction Time (Dichloride

] 15 hours
Reaction)
Temperature (Acidification) 0-10°C
Product
Yield 87.25%
Purity (by GC) 98.85%
Melting Point 181.7 - 183.1°C
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Synthesis via 2-N,N-dimethyl-1,3-dithiocyano propane
Intermediate

This pathway involves the synthesis of an intermediate, 2-N,N-dimethyl-1,3-dithiocyano
propane, which is then converted to Cartap hydrochloride.

Step 1: Synthesis of 2-N,N-dimethyl-1,3-dithiocyano propane

» Reaction Setup: A reaction flask is charged with 400g of n-butanol, 115g of sodium
thiocyanate, and 110g of 1-N,N-dimethyl-2,3-dichloro-propyl-amine (95% purity).

Reaction: The mixture is heated to a temperature between 45-85°C and maintained for 5
hours.

Isolation of Intermediate: The reaction mixture is filtered to remove the inorganic salt
byproduct. The filtrate is cooled to induce crystallization. The crystals of the isomer (3-N,N-
dimethyl-1,2-dithiocyano propane) are filtered off. The remaining filtrate is further cooled to
crystallize the desired product, 2-N,N-dimethyl-1,3-dithiocyano propane.

Step 2: Conversion to Cartap Hydrochloride

Reaction Setup: A reaction vessel is charged with a fluid medium (e.g., toluene) and
methanol.

Addition of Intermediate: 237.5 g of 1,3-dithiocyanato-2-(dimethylamino)propane
hydrochloride salt (98.0% purity) is added, and the mixture is heated to 32°C.

Hydrolysis: The mixture is cooled to 15°C, and thionyl chloride is slowly added over 4 hours,
maintaining the temperature below 25°C.

Workup and Isolation: The reaction mass is cooled to 65°C, and methanol is added. The
mixture is refluxed for 1 hour, then cooled to 20°C. The resulting slurry is filtered, and the wet
cake is washed with methanol and dried to yield Cartap hydrochloride.
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Parameter Value Reference

Step 1: Intermediate Synthesis

n-Butanol 400 g
Sodium Thiocyanate 115¢g
1-N,N-dimethyl-2,3-dichloro-
) 1109
propyl-amine (95%)
Reaction Temperature 45-85°C
Reaction Time 5 hours
Yield of Intermediate (positive
39%
structure)
Step 2: Cartap Hydrochloride
Synthesis
1,3-dithiocyanato-2-
(dimethylamino)propane HCI 2375¢g
(98%)
Mole ratio of intermediate to
) ) 1:1to 1:5

thionyl chloride
Temperature (Thionyl Chloride

. < 25°C
Addition)
Time (Thionyl Chloride

. 4 hours
Addition)
Product
Yield 82% - 90%
Purity >99.0%

Analytical Methods for Characterization and Purity
Assessment
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The purity and identity of synthesized Cartap hydrochloride can be determined using various
analytical techniques:

e High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be
employed for the analysis of Cartap hydrochloride. A common mobile phase consists of
acetonitrile and water, with an acid such as phosphoric acid or formic acid for Mass-Spec
compatibility.

o Gas Chromatography (GC): GC can be used for purity assessment, as indicated in the
patent literature.

o Spectrophotometry: A spectrophotometric method based on the complexation of Cartap
hydrochloride with iron (Ill) has been developed for its determination in commercial
samples.

e Thin-Layer Chromatography (TLC): TLC methods have been reported for the separation and
determination of Cartap and its degradation products.

e Melting Point: The melting point of pure Cartap hydrochloride is a key physical property for
identification and purity assessment, typically in the range of 179-183°C.

Conclusion

Cartap hydrochloride stands as a testament to the successful development of a synthetic
insecticide from a natural product lead. Its unique mode of action as a nicotinic acetylcholine
receptor antagonist provides an effective means of pest control. The synthesis of Cartap
hydrochloride can be achieved through various routes, with the one-pot method and the
dithiocyanato intermediate pathway being prominent examples. The detailed experimental
protocols and quantitative data presented in this guide offer a valuable resource for
researchers and professionals engaged in the synthesis, development, and analysis of this
important agrochemical. Further research into more sustainable and efficient synthesis
methods will continue to be an area of interest in the field of pesticide chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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